
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, particularly in hormone therapy and anti-inflammatory treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for “17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” would involve:
Formation of the Androstane Nucleus: This can be achieved through various methods, including the cyclization of squalene or other precursors.
Introduction of Hydroxy and Thiazolyl Groups: This step would likely involve selective functionalization reactions, such as hydroxylation and thiazole ring formation.
N-Methylation:
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or other functional groups into alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a ketone could yield an alcohol.
科学研究应用
Chemistry
In chemistry, this compound could be used as a starting material for the synthesis of other steroidal derivatives.
Biology
In biological research, it may be used to study the effects of steroidal compounds on cellular processes and signaling pathways.
Medicine
Medically, steroidal compounds are often used in hormone replacement therapy, anti-inflammatory treatments, and as part of cancer treatment regimens.
Industry
In industry, such compounds may be used in the production of pharmaceuticals and as intermediates in the synthesis of other complex molecules.
作用机制
The mechanism of action of steroidal compounds typically involves binding to specific receptors in the body, such as androgen or estrogen receptors. This binding can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
Testosterone: A naturally occurring steroid hormone with similar structural features.
Dexamethasone: A synthetic steroid used as an anti-inflammatory and immunosuppressant.
Prednisone: Another synthetic steroid used in the treatment of various inflammatory and autoimmune conditions.
Uniqueness
“17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” is unique due to the presence of the thiazolyl and N-methylanilino groups, which may confer specific biological activities and pharmacological properties not found in other steroidal compounds.
属性
CAS 编号 |
96310-85-9 |
|---|---|
分子式 |
C29H34N2O3S |
分子量 |
490.7 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C29H34N2O3S/c1-27-13-11-20(32)15-18(27)9-10-21-22-12-14-29(34,28(22,2)16-23(33)25(21)27)24-17-35-26(30-24)31(3)19-7-5-4-6-8-19/h4-8,15,17,21-22,25,34H,9-14,16H2,1-3H3/t21-,22-,25+,27-,28-,29-/m0/s1 |
InChI 键 |
QYLNFLRBVXPMRF-URGFCHFESA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


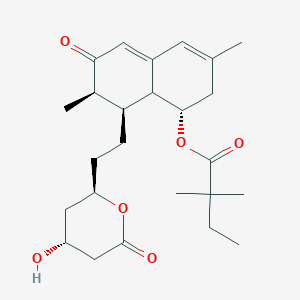
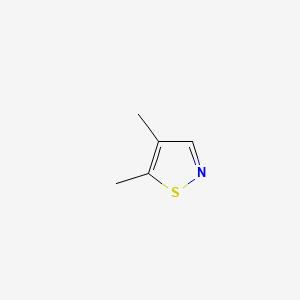

![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)

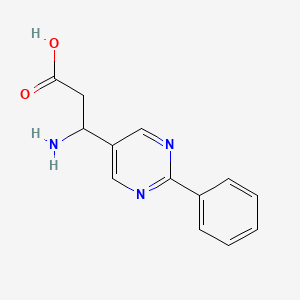

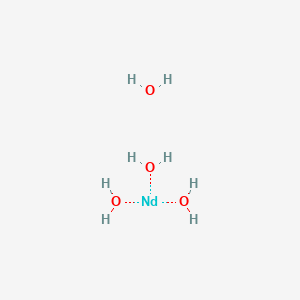
![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)


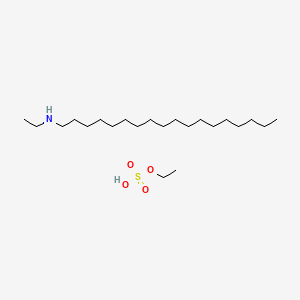
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)

